Cas no 1007030-95-6 (2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one)

2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one 化学的及び物理的性質
名前と識別子
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- 2-(6-CHLORO-PYRIDIN-2-YL)-2H-PYRAZOL-3-OL
- 2-(6-CHLORO-2-PYRIDINYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol
- 2-(6-chloropyridin-2-yl)-1H-pyrazol-3-one
- 1H-Pyrazol-5-ol, 1-(6-chloro-2-pyridinyl)-
- Bionet2_000012
- HMS1364A12
- 2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one
-
- MDL: MFCD02185866
- インチ: 1S/C8H6ClN3O/c9-6-2-1-3-7(11-6)12-8(13)4-5-10-12/h1-5,10H
- InChIKey: HWQKZSUSRSFASO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=N1)N1C(C=CN1)=O
計算された属性
- せいみつぶんしりょう: 195.019939g/mol
- どういたいしつりょう: 195.019939g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 45.2
- ぶんしりょう: 195.6g/mol
2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1F-012-0.5G |
2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one |
1007030-95-6 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
abcr | AB296696-500mg |
2-(6-Chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, 90%; . |
1007030-95-6 | 90% | 500mg |
€678.60 | 2024-04-21 | |
Key Organics Ltd | 1F-012-5G |
2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one |
1007030-95-6 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Matrix Scientific | 171028-5g |
2-(6-Chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one |
1007030-95-6 | 5g |
$7343.00 | 2023-09-07 | ||
Ambeed | A845990-1g |
1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol |
1007030-95-6 | 97% | 1g |
$178.0 | 2024-04-26 | |
A2B Chem LLC | AI82285-5mg |
1-(6-Chloropyridin-2-yl)-1h-pyrazol-5-ol |
1007030-95-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI82285-1mg |
1-(6-Chloropyridin-2-yl)-1h-pyrazol-5-ol |
1007030-95-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
Chemenu | CM483916-1g |
1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol |
1007030-95-6 | 97% | 1g |
$600 | 2022-06-14 | |
Key Organics Ltd | 1F-012-1G |
2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one |
1007030-95-6 | >90% | 1g |
£770.00 | 2025-02-09 | |
Matrix Scientific | 171028-1g |
2-(6-Chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one |
1007030-95-6 | 1g |
$1836.00 | 2023-09-07 |
2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-oneに関する追加情報
Professional Introduction to 2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 1007030-95-6)
2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates a chloro-substituted pyridine ring and a dihydro-pyrazolone moiety, which contribute to its distinctive chemical behavior and reactivity.
The CAS number 1007030-95-6 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. The presence of the 6-chloro-2-pyridinyl group enhances the compound's interaction with biological targets, making it a valuable scaffold for drug discovery. The 2,4-dihydro-3H-pyrazol-3-one core structure is known for its stability and versatility in forming hydrogen bonds, which is crucial for binding to biological receptors.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. Studies have demonstrated that compounds containing the pyrazolone moiety exhibit promising activities against various diseases, including inflammation, cancer, and infectious disorders. The 2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one structure has been investigated for its potential as an anti-inflammatory agent, with preliminary findings suggesting significant efficacy in modulating cytokine production and reducing oxidative stress.
In addition to its anti-inflammatory properties, this compound has shown potential in oncology research. The chloro-substituent on the pyridine ring is known to enhance binding affinity to enzymes and receptors involved in cancer pathways. Preclinical studies have indicated that derivatives of this compound may inhibit key enzymes such as tyrosine kinases and cyclases, which are pivotal in tumor growth and progression. The dihydro-pyrazolone part of the molecule contributes to its ability to interact with DNA and RNA, offering a dual mechanism of action that could be exploited in developing targeted therapies.
The synthesis of 2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have been utilized to streamline the process and enhance efficiency.
From a pharmacokinetic perspective, the structural features of this compound influence its absorption, distribution, metabolism, and excretion (ADME) properties. The pyridine ring facilitates rapid absorption into systemic circulation, while the pyrazolone moiety enhances metabolic stability. These characteristics make it an attractive candidate for further development into a drug candidate with favorable pharmacokinetic profiles.
Evaluation of the compound's safety profile is crucial before advancing into clinical trials. In vitro toxicity assays have been conducted to assess potential hepatotoxicity and genotoxicity. Preliminary results suggest that 2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further investigation without immediate safety concerns.
The integration of computational chemistry tools has accelerated the discovery process for this compound. Molecular docking simulations have been performed to identify potential binding interactions with target proteins relevant to inflammation and cancer. These simulations have provided insights into the binding affinity and mode of interaction, guiding the design of more potent derivatives.
The future direction of research on 2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one includes exploring its role in treating neurodegenerative diseases. Emerging evidence suggests that pyrazole derivatives may modulate neurotransmitter pathways involved in conditions such as Alzheimer's disease and Parkinson's disease. Further studies are warranted to elucidate these mechanisms and evaluate therapeutic potential.
In conclusion, 2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 1007030-95-6) represents a promising pharmacological entity with diverse therapeutic applications. Its unique structural features make it an attractive scaffold for drug development in multiple disease areas. Continued research efforts are expected to yield valuable insights into its mechanism of action and potential as a therapeutic agent.
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